molecular formula C18H22N4O3S B12049399 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 397282-86-9

8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12049399
CAS No.: 397282-86-9
M. Wt: 374.5 g/mol
InChI Key: HSIRKIHZKLKHTO-UHFFFAOYSA-N
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Description

8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H22N4O3SIt is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The process generally includes:

    Formation of the purine core: This is achieved through a series of condensation reactions involving appropriate amines and aldehydes.

    Introduction of the sulfanyl group: This step involves the reaction of the purine core with a thiol compound under controlled conditions.

    Addition of the hydroxypropyl group: This is done through an alkylation reaction using a hydroxypropyl halide.

    Final modifications:

Industrial Production Methods

Industrial production of this compound is less common due to its specialized use in research. when produced, it follows similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is used in various fields of scientific research:

    Chemistry: As a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to enzymes or receptors, thereby influencing cellular processes. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 8-[(3-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2-hydroxyethyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

8-[(2-hydroxypropyl)sulfanyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxypropyl and sulfanyl groups provide unique sites for chemical modifications and interactions with biological targets .

Properties

CAS No.

397282-86-9

Molecular Formula

C18H22N4O3S

Molecular Weight

374.5 g/mol

IUPAC Name

8-(2-hydroxypropylsulfanyl)-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C18H22N4O3S/c1-11-5-7-13(8-6-11)9-22-14-15(19-17(22)26-10-12(2)23)20(3)18(25)21(4)16(14)24/h5-8,12,23H,9-10H2,1-4H3

InChI Key

HSIRKIHZKLKHTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(C)O)N(C(=O)N(C3=O)C)C

Origin of Product

United States

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